3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine is a heterocyclic aromatic compound with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol. This compound features a pyridazine ring that is substituted with chlorine, methyl, and trifluoromethyl groups. It is primarily utilized in various scientific research applications, particularly in chemistry and biology, due to its unique structural properties and potential bioactivity .
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine is classified as a pyridazine derivative, which belongs to a broader category of heterocyclic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, contributing to their diverse chemical reactivity and applications in pharmaceuticals, agrochemicals, and materials science .
The synthesis of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine typically involves several key steps:
The molecular structure of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine can be analyzed through various spectroscopic techniques:
The compound's structure exhibits significant electronic effects due to the electronegative chlorine and trifluoromethyl groups, influencing its reactivity and interactions in biological systems.
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine participates in various chemical reactions:
The mechanism of action for 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine is primarily explored in biological contexts:
The physical and chemical properties of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine include:
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine finds applications across various scientific fields:
The synthesis of 3-chloro-6-methyl-4-(trifluoromethyl)pyridazine typically originates from its pyridazinone precursor, where chlorination serves as the pivotal step. This transformation is efficiently achieved using thionyl chloride (SOCl₂) activated by catalytic dimethylformamide (DMF). The reaction mechanism involves in situ generation of the Vilsmeier-Haack reagent, where DMF reacts with SOCl₂ to form a highly electrophilic chloroiminium intermediate. This species activates the carbonyl oxygen of the pyridazinone, facilitating nucleophilic displacement by chloride to yield the chlorinated heterocycle [2] [5].
Optimized conditions for this reaction involve refluxing the pyridazinone precursor with excess SOCl₂ and 5–10 vol% DMF in anhydrous solvents (e.g., dichloromethane or neat SOCl₂) for 2–4 hours. The process achieves yields exceeding 90%, as demonstrated in analogous syntheses of 3-chloro-6-(trifluoromethyl)pyridazine, where reflux for 2 hours provided 92% isolated yield of crystalline product after silica gel chromatography using ethyl acetate/hexane eluents [1]. Critical process parameters include:
Table 1: Optimization of Pyridazinone Chlorination with SOCl₂/DMF
Pyridazinone Precursor | SOCl₂ Equiv. | DMF (vol%) | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
6-(Trifluoromethyl)pyridazinone | 1.5 | 10 | Reflux | 2 | 92 [1] |
Generic pyridazinone | 2.0 | 5 | 70 | 4 | 85–90 [2] |
Post-reaction, trace SOCl₂ removal is critical for product stability. Techniques include repeated azeotropic evaporation with inert solvents (e.g., CCl₄ or benzene) or washing with saturated brine. This methodology is favored for its operational simplicity and scalability, though it requires rigorous handling of corrosive reagents and gaseous byproducts (SO₂, HCl) [1] [5].
The electron-deficient nature of 3-chloro-6-methyl-4-(trifluoromethyl)pyridazine, amplified by the −CF₃ group, renders it highly amenable to nucleophilic aromatic substitution (SNAr) at the C-3 chloro position. The trifluoromethyl and methyl groups further activate the heterocycle toward displacement by nitrogen-, oxygen-, and sulfur-based nucleophiles. Key advantages include:
Primary and secondary amines readily yield aminopyridazines, as demonstrated in analogous systems where 3-chloro-6-trifluoromethylpyridazine reacted with aliphatic amines at 60°C in acetonitrile, achieving >85% conversion within 4 hours. Alkoxide nucleophiles require anhydrous conditions to suppress hydrolysis, while thiols form stable thioether derivatives at room temperature. Notably, SNAr hydrogen (SNH) pathways offer an alternative to halogen displacement for C–H functionalization. Electron-deficient heterocycles like pyridazines undergo direct C–H bond substitution when treated with nucleophiles under oxidative conditions, avoiding pre-halogenation steps and enhancing atom economy [6].
Table 2: Nucleophilic Displacement at C-3 of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product Class |
---|---|---|---|---|---|
Piperidine | Et₃N | CH₃CN | 60 | 2 | 3-Aminopyridazine |
Sodium methoxide | None | MeOH | 25 | 4 | 3-Methoxypyridazine |
Benzyl mercaptan | K₂CO₃ | DMF | 25 | 1 | 3-(Benzylthio)pyridazine |
Challenges arise with sterically hindered nucleophiles (e.g., tert-butylamine), where elevated temperatures (100–120°C) or microwave assistance may be necessary. Additionally, the methyl group at C-6 can be oxidized to carboxylic acids under controlled conditions (e.g., KMnO₄), providing handles for further derivatization via esterification or amidation [6].
The chloro substituent in 3-chloro-6-methyl-4-(trifluoromethyl)pyridazine enables transition-metal-catalyzed cross-couplings to construct C–C bonds, particularly valuable for biaryl synthesis. Nickel catalysis stands out for its cost-effectiveness and ability to couple challenging electrophiles, including aryl chlorides and sulfonates. Recent advances highlight Ni(dtbbpy)Cl₂ complexes as effective catalysts for coupling with arylboronic acids or alkyl halides under mild conditions [3] [7].
For aryl–aryl coupling, reactions employ NiCl₂(dppe) (5 mol%) with K₃PO₄ base in toluene/water (3:1) at 80°C. This system couples pyridazine chlorides with arylboronic acids, yielding biaryl products in 70–90% isolated yields. Alkyl–aryl couplings are more challenging due to competitive β-hydride elimination. However, photoredox/Ni dual catalysis overcomes this limitation: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) and NiCl₂·glyme (10 mol%) with (TMS)₃SiOH reductant facilitate sp²–sp³ cross-coupling of 3-chloropyridazines with secondary alkyl bromides. For instance, coupling with cyclohexyl bromide proceeds in 54% yield under visible light irradiation in DMF at 25°C [3].
Table 3: Nickel-Catalyzed Couplings of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
Coupling Partner | Catalyst System | Reductant/Base | Solvent | Yield (%) |
---|---|---|---|---|
Phenylboronic acid | NiCl₂/dppe/K₃PO₄ | None | Toluene/H₂O | 88 [7] |
Cyclohexyl bromide | Ni/Ir dual catalysis | (TMS)₃SiOH/Na₂CO₃ | DMF | 54 [3] |
4-Carboxyphenylboronic acid | NiCl₂(dtbbpy) | K₃PO₄ | DME/H₂O | 75 |
Critical optimization parameters include:
These methods enable access to sterically congested biaryls, such as those derived from 2-adamantyl bromide (30% yield), though yields remain moderate due to radical recombination inefficiencies [3].
Continuous flow chemistry offers significant advantages for synthesizing and functionalizing 3-chloro-6-methyl-4-(trifluoromethyl)pyridazine, including enhanced heat/mass transfer, scalability, and safety. Flow reactors enable precise control over reaction parameters (residence time, temperature, stoichiometry), suppressing byproducts common in batch chlorinations (e.g., over-chlorination or decomposition) [4] [8].
Key implementations include:
Table 4: Flow vs. Batch Optimization for Pyridazine Functionalization
Parameter | Batch Process | Continuous Flow | Advantage |
---|---|---|---|
Reaction Time | 2–4 h | 5–20 min | 10x faster |
SOCl₂ Equiv. | 1.5–2.0 | 1.0–1.2 | Reduced waste |
Temperature Control | Gradient-dependent | Uniform (±1°C) | Improved selectivity |
Scalability | Linear effort | Telescoped synthesis | Simplified |
Green chemistry metrics highlight flow advantages:
Future directions include telescoped flow sequences integrating chlorination, SNAr, and coupling steps, facilitated by in-line NMR monitoring. Such systems exemplify the shift toward automated, sustainable pharmaceutical manufacturing [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: